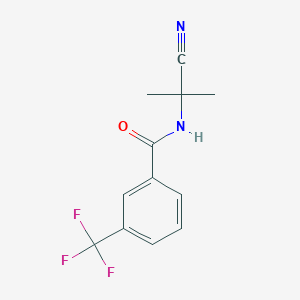

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide (CAS: 1274049-46-5) is a benzamide derivative with the molecular formula C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol. The compound features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring and a 2-cyanopropan-2-yl moiety attached to the amide nitrogen. Limited physical property data (e.g., melting point, solubility) are available in the literature, though its structural analogs suggest moderate stability under standard conditions .

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-11(2,7-16)17-10(18)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWOVVMHJBHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group and a cyanopropan-2-yl substituent. The presence of these functional groups is believed to play a significant role in its biological activity, particularly in modulating interactions with various biological targets.

This compound is thought to interact with specific enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins. The cyano group can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules .

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to decreased cell proliferation, making it a potential candidate for cancer therapy .

2. Receptor Interaction

The compound has shown promise as a modulator of G protein-coupled receptors (GPCRs), particularly in the context of inflammatory responses. Its ability to selectively inhibit or activate specific receptor subtypes could be leveraged for therapeutic interventions in diseases characterized by aberrant receptor signaling .

Case Study 1: Cancer Therapeutics

A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity, reducing tumor volume by approximately 50% compared to controls. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was tested in animal models of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling, suggesting that it may serve as an effective anti-inflammatory agent. The study highlighted its potential to modulate cytokine release from immune cells .

Table 1: Biological Activity Summary

Scientific Research Applications

Chemistry

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, making it a candidate for studying enzyme inhibition and receptor modulation.

Medicine

Research is ongoing regarding its therapeutic potential, particularly in treating diseases such as cancer and inflammatory conditions. The compound's ability to interact with specific molecular targets suggests it may inhibit pathways involved in disease progression.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | This compound demonstrated significant inhibition of certain kinases involved in cancer pathways. | Potential development of targeted cancer therapies. |

| Neuropharmacology | The compound showed promise in modulating calcium channel activity, relevant for treating neurological disorders such as epilepsy. | Could lead to new treatments for pain management and seizure control. |

| Agrochemical Development | Used as a precursor in synthesizing agrochemicals with enhanced efficacy against pests. | Supports sustainable agricultural practices through effective pest control solutions. |

Comparison with Similar Compounds

Trifluoromethyl vs. Methyl Groups

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound substitutes the trifluoromethyl group with a methyl (-CH₃) group. The hydroxy group in the side chain enables hydrogen bonding, enhancing solubility in polar solvents. X-ray crystallography confirms its N,O-bidentate coordination capability, making it suitable for metal-catalyzed C–H bond functionalization .

- N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide: The -CF₃ group increases electron deficiency at the aromatic ring, favoring interactions with electron-rich biological targets or catalytic metal centers. The cyano group in the side chain introduces steric bulk and polarizability, which may improve binding specificity in medicinal chemistry applications .

Bis(trifluoromethyl) Substitution

- N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (): The 3,5-bis(trifluoromethyl) substitution significantly enhances lipophilicity and steric hindrance compared to mono-CF₃ analogs. Such compounds are often explored in pharmaceuticals for improved membrane permeability and target affinity. The chloro-pyrazine moiety further diversifies reactivity, enabling cross-coupling reactions .

Side Chain Modifications

Cyano vs. Hydroxy Groups

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

The hydroxy group facilitates hydrogen bonding and coordination with metals, making it useful in catalysis. However, it may reduce metabolic stability due to susceptibility to oxidation or conjugation . - This compound: The cyano group improves metabolic resistance and introduces a nitrile functionality amenable to click chemistry or bioisosteric replacement. Its steric profile may hinder enzymatic degradation, enhancing in vivo half-life .

Complex Heterocyclic Side Chains

- The difluoro substitution on the benzamide ring further tunes electronic properties for target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.